1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, also known as DM-235, is a potential drug candidate that has been extensively studied for its therapeutic properties. This compound belongs to the class of adamantane derivatives and has been found to exhibit a wide range of pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
- Deuterium-labeled Derivatives for Pharmacokinetics : A study by Liang et al. (2020) discusses the synthesis of deuterium-labeled derivatives of similar compounds, highlighting their use as internal standards for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetics studies. This process is crucial for understanding the drug absorption and distribution profiles of such compounds (Liang et al., 2020).
- Novel Schiff Bases for Biological Activities : Research by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural features with 1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, investigates their antiproliferative and antimicrobial properties. These findings suggest potential therapeutic applications of such compounds in treating cancer and microbial infections (Gür et al., 2020).
Pharmacological Potential
- GSK-3β Inhibition for Neurodegenerative Disorders : The compound AR-A014418, which is structurally related to 1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), suggesting potential applications in treating neurodegenerative disorders and cancers. The synthesis and in vivo evaluation of a carbon-11 labeled version for PET studies underscore its significance in neurological research (Vasdev et al., 2005).
- Anti-HIV Activities : Sakakibara et al. (2015) synthesized a series of 1-aromatic methyl-substituted derivatives related to the core structure of 1-(3,4-dimethoxybenzyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, demonstrating good-to-moderate activities against HIV-1. This research indicates the potential of such compounds in developing new antiretroviral therapies (Sakakibara et al., 2015).
Chemical Analysis and Characterization
- Analytical Characterization of Designer Drugs : Westphal et al. (2016) provided analytical data on N-(ortho-methoxybenzyl)amines with amphetamine-like structures, including mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data. These compounds' analysis is critical for forensic and toxicological investigations, offering insights into the identification and quantification of similar compounds in biological matrices (Westphal et al., 2016).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-26-19-5-4-14(11-20(19)27-2)12-23-21(25)24-13-22(28-3)17-7-15-6-16(9-17)10-18(22)8-15/h4-5,11,15-18H,6-10,12-13H2,1-3H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIFFNRBTRQGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.